molecular formula C18H28N2O3 B12292459 N-tert-Butylcarbamoyl-L-tert-leucine-d9BenzylEster

N-tert-Butylcarbamoyl-L-tert-leucine-d9BenzylEster

Cat. No.: B12292459
M. Wt: 320.4 g/mol
InChI Key: VFJNNOVHPJIYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-Butylcarbamoyl-L-tert-leucine-d9BenzylEster is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a tert-butylcarbamoyl group, a tert-leucine moiety, and a benzyl ester functional group. The deuterium labeling (d9) adds to its distinctiveness, making it valuable for research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butylcarbamoyl-L-tert-leucine-d9BenzylEster typically involves multiple steps, starting with the protection of the amino group of L-tert-leucine using a tert-butylcarbamoyl group. This is followed by the esterification of the carboxyl group with benzyl alcohol. The deuterium labeling is introduced through specific deuterated reagents during the synthesis process. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butylcarbamoyl-L-tert-leucine-d9BenzylEster undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-tert-Butylcarbamoyl-L-tert-leucine-d9BenzylEster has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-tert-Butylcarbamoyl-L-tert-leucine-d9BenzylEster involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to active sites and modulate the activity of these targets. The deuterium labeling can influence the compound’s metabolic stability and pharmacokinetics, making it a valuable tool in drug development and metabolic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-Butylcarbamoyl-L-tert-leucine-d9BenzylEster stands out due to its combination of tert-butylcarbamoyl, tert-leucine, and benzyl ester groups, along with deuterium labeling. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various research applications .

Properties

IUPAC Name

benzyl 2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-17(2,3)14(19-16(22)20-18(4,5)6)15(21)23-12-13-10-8-7-9-11-13/h7-11,14H,12H2,1-6H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJNNOVHPJIYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OCC1=CC=CC=C1)NC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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